molecular formula C26H29N3O B14248171 1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea CAS No. 275810-86-1

1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea

Cat. No.: B14248171
CAS No.: 275810-86-1
M. Wt: 399.5 g/mol
InChI Key: KVVQZNYWGJXWPG-UHFFFAOYSA-N
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Description

1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with a suitable benzyl halide to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea is unique due to its specific combination of a piperidine ring and a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

275810-86-1

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

1-[2-[(4-benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea

InChI

InChI=1S/C26H29N3O/c30-26(27-24-12-5-2-6-13-24)28-25-14-8-7-11-23(25)20-29-17-15-22(16-18-29)19-21-9-3-1-4-10-21/h1-14,22H,15-20H2,(H2,27,28,30)

InChI Key

KVVQZNYWGJXWPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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